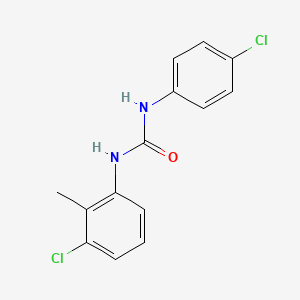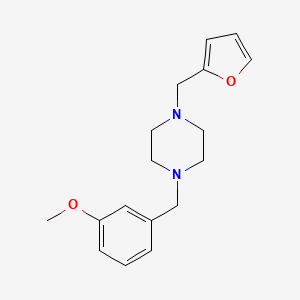
4-anilino-3-butyryl-6-methyl-2H-pyran-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-anilino-3-butyryl-6-methyl-2H-pyran-2-one, also known as ABMP, is a chemical compound that belongs to the pyranone family. It has gained attention in the scientific community due to its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Mécanisme D'action
The mechanism of action of 4-anilino-3-butyryl-6-methyl-2H-pyran-2-one is not fully understood, but it is believed to interact with several cellular pathways involved in DNA replication, inflammation, and oxidative stress. This compound has been shown to inhibit the activity of topoisomerase II, which is involved in the unwinding of DNA during replication. This inhibition leads to DNA damage and cell death, making this compound a potential anticancer agent. This compound has also been shown to inhibit the formation of amyloid beta plaques in the brain, which are associated with Alzheimer's disease.
Biochemical and physiological effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of topoisomerase II, leading to DNA damage and cell death. This compound has also been shown to inhibit the formation of amyloid beta plaques in the brain, which are associated with Alzheimer's disease. In addition, this compound has been shown to have anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
4-anilino-3-butyryl-6-methyl-2H-pyran-2-one has several advantages for lab experiments, including its high purity and stability. However, it also has some limitations, including its low solubility in water and its potential toxicity at high concentrations. These limitations must be taken into consideration when designing experiments involving this compound.
Orientations Futures
There are several future directions for research involving 4-anilino-3-butyryl-6-methyl-2H-pyran-2-one. One area of interest is the development of more efficient and cost-effective synthesis methods. Another area of interest is the investigation of this compound's potential applications in the field of materials science. This compound has also been studied for its potential use as a fluorescent probe for imaging biological systems. Further research is needed to fully understand the mechanisms of action of this compound and its potential applications in various fields.
Méthodes De Synthèse
The synthesis of 4-anilino-3-butyryl-6-methyl-2H-pyran-2-one involves a multi-step process that includes the reaction of 4-anilino-3-butyryl-2H-pyran-2-one with methyl vinyl ketone in the presence of a catalyst. The resulting product is then purified through column chromatography to obtain pure this compound. The synthesis of this compound has been optimized to improve yield and reduce the number of steps required.
Applications De Recherche Scientifique
4-anilino-3-butyryl-6-methyl-2H-pyran-2-one has been studied extensively for its potential applications in the field of medicinal chemistry. It has been shown to exhibit anticancer properties by inhibiting the activity of the enzyme topoisomerase II, which is involved in DNA replication. This compound has also been investigated as a potential treatment for Alzheimer's disease due to its ability to inhibit the formation of amyloid beta plaques in the brain. In addition, this compound has been studied for its anti-inflammatory and antioxidant properties.
Propriétés
IUPAC Name |
4-anilino-3-butanoyl-6-methylpyran-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c1-3-7-14(18)15-13(10-11(2)20-16(15)19)17-12-8-5-4-6-9-12/h4-6,8-10,17H,3,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWWNUEAFVBJJNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1=C(C=C(OC1=O)C)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2,5-dioxo-1-imidazolidinyl)-N-(1-imidazo[2,1-b][1,3]thiazol-6-ylethyl)acetamide](/img/structure/B5688794.png)
![N-(4-{[(4-fluorophenyl)amino]sulfonyl}phenyl)butanamide](/img/structure/B5688813.png)
![1-[(2-methyl-1,3-thiazol-4-yl)methyl]-4-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylcarbonyl)piperazine](/img/structure/B5688821.png)

![N-(3,4-difluorobenzyl)-3-{1-[(5-methyl-1H-pyrazol-1-yl)acetyl]piperidin-3-yl}propanamide](/img/structure/B5688840.png)
![6-(2-aminophenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B5688846.png)
![8-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]-1-methyl-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5688858.png)
![N-[(3S*,4R*)-1-[5-(1H-imidazol-1-ylmethyl)-2-furoyl]-4-(5-methyl-2-furyl)pyrrolidin-3-yl]acetamide](/img/structure/B5688865.png)

![N-cyclopropyl-2-[(7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]acetamide](/img/structure/B5688893.png)
![(3aS*,5S*,9aS*)-5-(2,1,3-benzoxadiazol-5-yl)-2-(2-phenylethyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5688912.png)

![N,2-dimethyl-N-[2-(1H-pyrazol-1-yl)benzyl]-1-benzofuran-5-carboxamide](/img/structure/B5688920.png)
